PTP1B Inhibitory Activity: A Target Engagement Profile Absent in Paeonol and Demethylated Analogs
2,6-Dihydroxy-3-methyl-4-methoxyacetophenone demonstrates measurable inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a validated therapeutic target for type 2 diabetes and obesity, with an IC₅₀ value of 2.00 × 10⁵ nM (200 μM) [1]. In contrast, paeonol (2-hydroxy-4-methoxyacetophenone) has no reported PTP1B inhibitory activity; its primary enzyme inhibition profile is restricted to tyrosinase (IC₅₀ = 0.21 mM) [2]. Similarly, 2,6-dihydroxy-4-methoxyacetophenone (CAS 7507-89-3) is characterized exclusively as an antifungal phytoalexin with no documented PTP1B activity .
| Evidence Dimension | PTP1B enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 200,000 nM (200 μM) |
| Comparator Or Baseline | Paeonol: Not reported / No detectable PTP1B activity; 2,6-Dihydroxy-4-methoxyacetophenone: Not reported / No PTP1B activity documented |
| Quantified Difference | Target compound is the only analog in this comparison set with quantifiable PTP1B inhibition |
| Conditions | In vitro enzyme inhibition assay (data curated by ChEMBL and hosted in BindingDB) |
Why This Matters
For researchers investigating PTP1B as a metabolic disease target, 2,6-dihydroxy-3-methyl-4-methoxyacetophenone provides a structurally defined tool compound with measured potency, whereas paeonol and 2,6-dihydroxy-4-methoxyacetophenone offer no relevant activity in this pathway.
- [1] BindingDB. BDBM50294529: Inhibition of PTP1B (Human) by 2,6-dihydroxy-3-methyl-4-methoxyacetophenone. IC₅₀ = 2.00E+5 nM. View Source
- [2] Food Science and Technology Research. (2013). Tyrosinase Inhibitory Effects and Antioxidant Properties of Paeonol and Its Analogues. 19(4): 609-615. View Source
